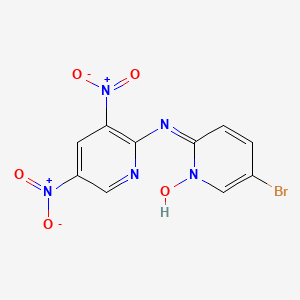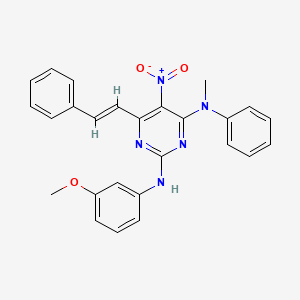![molecular formula C15H17ClN4O B5345415 1-(2-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5345415.png)
1-(2-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including neuroscience, pharmacology, and drug development. CPP is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
1-(2-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine's mechanism of action involves the modulation of various neurotransmitter systems, including the glutamatergic system, which is involved in pain perception and synaptic plasticity. This compound has been shown to inhibit voltage-gated calcium channels, which are involved in the release of neurotransmitters, and to modulate NMDA receptors, which play a key role in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including analgesic, anxiolytic, and antidepressant effects. It has also been shown to modulate the release of various neurotransmitters, including glutamate, serotonin, and dopamine, which are involved in a range of physiological processes.
実験室実験の利点と制限
1-(2-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine's advantages in lab experiments include its potent analgesic effects, which make it a valuable tool for studying pain perception and modulation. However, its limitations include its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
将来の方向性
There are several potential directions for future research on 1-(2-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine, including:
1. Further investigation of its mechanism of action and its effects on different neurotransmitter systems.
2. Development of more selective and potent analogs of this compound for use in drug development.
3. Exploration of its potential use in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.
4. Investigation of its potential use in combination with other drugs for enhanced therapeutic effects.
In conclusion, this compound is a promising compound that has generated significant interest in the field of scientific research due to its potential applications in various fields. Further research is needed to fully understand its mechanism of action and its potential therapeutic uses.
合成法
The synthesis of 1-(2-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine involves the reaction of 1-(2-chlorophenyl)piperazine with 1-methyl-1H-pyrazole-5-carboxylic acid, followed by carbonylation using carbon monoxide and a palladium catalyst. The resulting product is then purified using chromatography techniques to obtain the final compound.
科学的研究の応用
1-(2-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine has been extensively studied for its potential applications in neuroscience research, particularly in the field of pain management. Studies have shown that this compound can act as a potent analgesic, with its mechanism of action involving the inhibition of voltage-gated calcium channels and the modulation of NMDA receptors. This compound has also been investigated for its potential use in the treatment of anxiety and depression, as it has been shown to have anxiolytic and antidepressant effects in animal models.
特性
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-18-14(6-7-17-18)15(21)20-10-8-19(9-11-20)13-5-3-2-4-12(13)16/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXCSZBRZSGJLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826981 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(isopropylthio)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5345333.png)
![5-ethyl-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5345334.png)
![2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-5-methoxyphenol](/img/structure/B5345348.png)
![2-methyl-4-{4-[(2-methyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-5(6H)-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5345361.png)

![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5345371.png)

![5-nitro-6-[2-(3-phenoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5345384.png)
![4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5345386.png)

![N,N-dimethyl-N'-(4-quinolin-3-yl-1H-pyrrolo[2,3-b]pyridin-6-yl)ethane-1,2-diamine](/img/structure/B5345395.png)
![methyl N-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-L-alaninate](/img/structure/B5345407.png)
![3,6-dimethyl-N-{2-[methyl(methylsulfonyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5345419.png)
![3-methyl-1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}piperidin-3-ol](/img/structure/B5345454.png)